N-(2-fluorophenyl)formamide
Description
Chemical Structure and Synthesis N-(2-fluorophenyl)formamide (C₇H₆FNO) is an aromatic formamide derivative featuring a fluorine atom at the ortho position of the phenyl ring. It is synthesized via the N-formylation of 2-fluoroaniline using phenylsilane under mild conditions, yielding 66% . The structure is confirmed by ¹H NMR (δ: 9.38–9.01 ppm for NH and CHO protons) and elemental analysis (C 60.39%, H 4.36%, F 13.68%, N 10.07%) .
Properties
CAS No. |
824-48-6 |
|---|---|
Molecular Formula |
C7H6FNO |
Molecular Weight |
139.13 g/mol |
IUPAC Name |
N-(2-fluorophenyl)formamide |
InChI |
InChI=1S/C7H6FNO/c8-6-3-1-2-4-7(6)9-5-10/h1-5H,(H,9,10) |
InChI Key |
FIHZPTWOTZIPHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC=O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Formamides
Substituent Position and Electronic Effects
N-(4-Methylphenyl)formamide
- Structure : Methyl group at the para position.
- Properties : Exhibits phase transitions under thermal stress, attributed to ordered vs. disordered crystal packing .
- Comparison : The electron-donating methyl group in the para position enhances thermal stability compared to the electron-withdrawing fluorine in N-(2-fluorophenyl)formamide.
N-(4-Chlorophenyl)formamide
Halogenated Derivatives
N-(2-Acetyl-5-chlorophenyl)formamide
- Structure : Acetyl and chlorine substituents on the phenyl ring.
- Properties : Higher molecular weight (197.62 g/mol) and XLogP3 of 2, indicating increased lipophilicity compared to this compound .
N-(2-hydroxy-5-nitrophenyl)formamide
Aromatic Substitutions and Bioactivity
N-(4-hydroxystyryl)formamide
- Structure : Styryl group with a hydroxyl substituent.
- Source : Isolated from the fungus Penicillium chrysogenum .
- Bioactivity : Demonstrates antimicrobial activity against E. coli and S. aureus .
- Comparison : Unlike this compound, this compound’s extended conjugation and hydroxyl group contribute to its biological activity.
N-[2-(phenylmethyl)phenyl]formamide
Data Tables
Table 1. Structural and Physicochemical Comparison
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